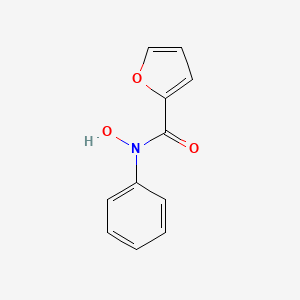
N-hydroxy-N-phenyl-2-furamide
Overview
Description
N-hydroxy-N-phenyl-2-furamide (HPF) is a chemical compound that is widely used in scientific research. It is a potent oxidant that is commonly used as a fluorescent probe to detect reactive oxygen species (ROS) in biological systems. HPF has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mechanism of Action
N-hydroxy-N-phenyl-2-furamide is a highly sensitive probe that reacts with ROS to form a fluorescent product. The reaction involves the oxidation of the hydroxylamine group in this compound to form a nitroxide radical, which reacts with ROS to form a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. It has been reported to induce apoptosis in cancer cells by increasing the production of ROS. It has also been shown to protect against oxidative stress-induced damage in neurons and cardiomyocytes.
Advantages and Limitations for Lab Experiments
N-hydroxy-N-phenyl-2-furamide has several advantages as a fluorescent probe for ROS detection. It is highly sensitive and specific for ROS, and it has a low background fluorescence. However, this compound has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-hydroxy-N-phenyl-2-furamide. One area of research is the development of new this compound analogs with improved properties such as solubility and toxicity. Another area of research is the application of this compound in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, this compound can be used in the development of new drugs that target ROS-related pathways in disease.
In conclusion, this compound (this compound) is a potent oxidant that is widely used as a fluorescent probe to detect reactive oxygen species (ROS) in biological systems. This compound has several advantages as a fluorescent probe for ROS detection, but it also has some limitations. This compound has various potential applications in research, including the study of oxidative stress-related diseases and the development of new drugs that target ROS-related pathways in disease.
Scientific Research Applications
N-hydroxy-N-phenyl-2-furamide has been used extensively in scientific research as a fluorescent probe to detect ROS in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological processes such as cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-hydroxy-N-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(10-7-4-8-15-10)12(14)9-5-2-1-3-6-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHSALYFOIKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340494 | |
| Record name | N-hydroxy-N-phenylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7630-14-0 | |
| Record name | N-hydroxy-N-phenylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



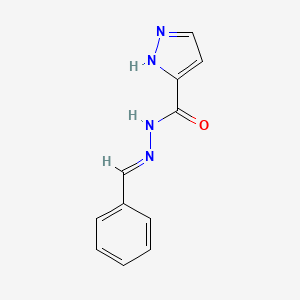
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[(2-hydroxy-2-adamantyl)methyl]acetamide](/img/structure/B3894109.png)

![1-(2,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3894119.png)
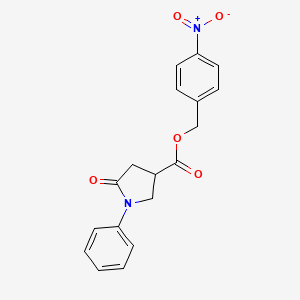
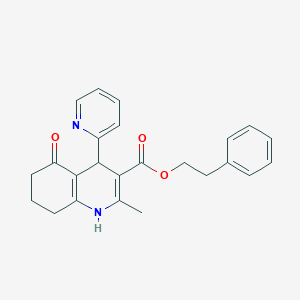
![2-{2-imino-3-[(4-nitrobenzylidene)amino]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B3894145.png)

![methyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894173.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3894183.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B3894187.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-methoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B3894190.png)
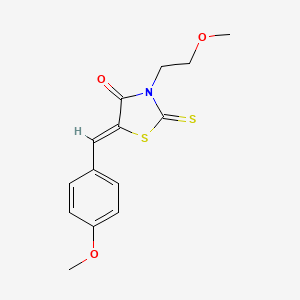
![1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3894199.png)